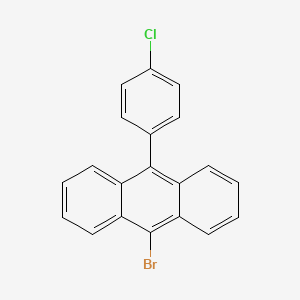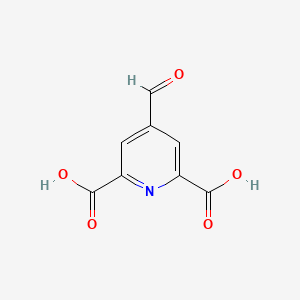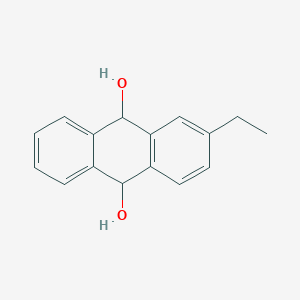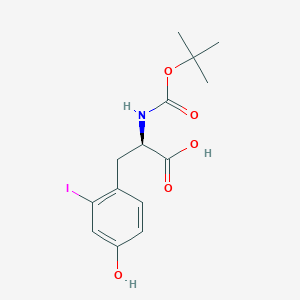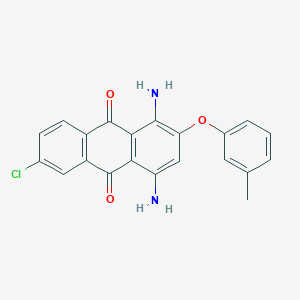
1,4-Diamino-6-chloro-2-(3-methylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and tolyloxy groups attached to the anthracene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where an anthraquinone derivative is reacted with appropriate amines and chloro compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups. These products can have distinct properties and applications based on their chemical structure.
Scientific Research Applications
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties and stability.
Mechanism of Action
The mechanism of action of 1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthraquinone derivative with similar functional groups.
9,10-Anthracenedione: A simpler anthraquinone compound used in various applications.
1,4-Diaminoanthraquinone: A related compound with amino groups at different positions.
Uniqueness
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione stands out due to its unique combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in research and industrial settings where tailored chemical properties are required.
Properties
CAS No. |
88605-21-4 |
|---|---|
Molecular Formula |
C21H15ClN2O3 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c1-10-3-2-4-12(7-10)27-16-9-15(23)17-18(19(16)24)20(25)13-6-5-11(22)8-14(13)21(17)26/h2-9H,23-24H2,1H3 |
InChI Key |
LFACQUFPEUYXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


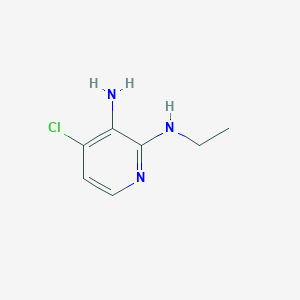
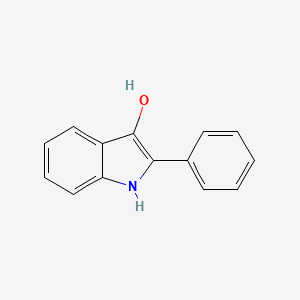


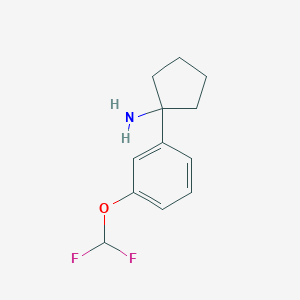
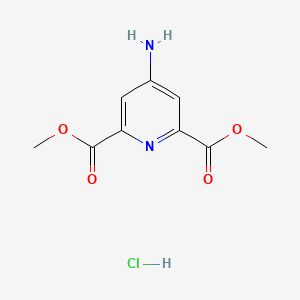
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
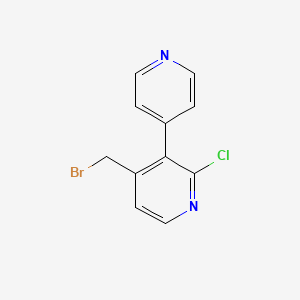
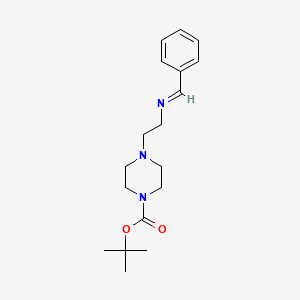
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
